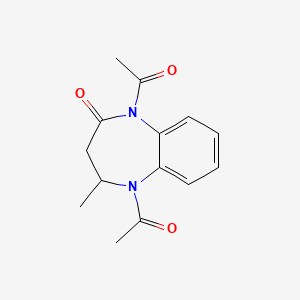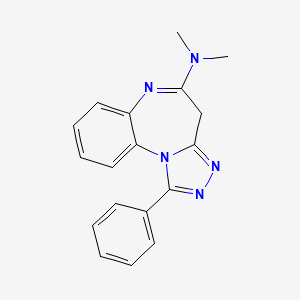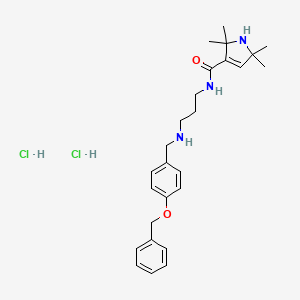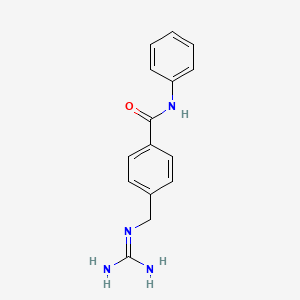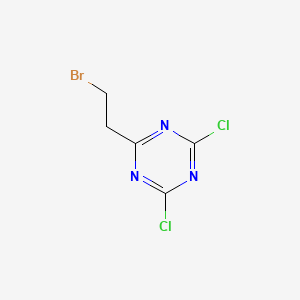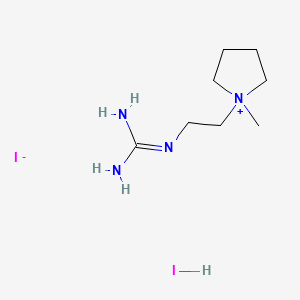
3-Pyridinecarbonitrile, 2,6-dimethyl-4-((2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)amino)-, 1-oxide, trihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarbonitrile, 2,6-dimethyl-4-((2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)amino)-, 1-oxide, trihydrochloride, hydrate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with nitrile, dimethyl, and piperazinyl groups, along with an oxide and trihydrochloride hydrate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2,6-dimethyl-4-((2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)amino)-, 1-oxide, trihydrochloride, hydrate involves multiple steps. One common method includes the reaction of 2,6-dimethylpyridine with nitrile and piperazine derivatives under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and is conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 2,6-dimethyl-4-((2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)amino)-, 1-oxide, trihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitrile group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Pyridinecarbonitrile, 2,6-dimethyl-4-((2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)amino)-, 1-oxide, trihydrochloride, hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 2,6-dimethyl-4-((2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)amino)-, 1-oxide, trihydrochloride, hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarbonitrile, 2,6-Dimethyl-4-(1-Pyrrolidinyl)-, 1-Oxide, Monohydrochloride: Similar structure but with a pyrrolidinyl group instead of piperazinyl.
3-Pyridinecarbonitrile, 2,6-Dimethyl-4-(1-Piperidinyl)-, 1-Oxide: Similar structure but without the diphenylmethyl group.
Uniqueness
The uniqueness of 3-Pyridinecarbonitrile, 2,6-dimethyl-4-((2-(4-(diphenylmethyl)-1-piperazinyl)ethyl)amino)-, 1-oxide, trihydrochloride, hydrate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
110629-32-8 |
|---|---|
Molecular Formula |
C27H34Cl3N5O |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
4-[2-(4-benzhydrylpiperazin-1-yl)ethylimino]-1-hydroxy-2,6-dimethylpyridine-3-carbonitrile;trihydrochloride |
InChI |
InChI=1S/C27H31N5O.3ClH/c1-21-19-26(25(20-28)22(2)32(21)33)29-13-14-30-15-17-31(18-16-30)27(23-9-5-3-6-10-23)24-11-7-4-8-12-24;;;/h3-12,19,27,33H,13-18H2,1-2H3;3*1H |
InChI Key |
ZOYXYNQQJPPAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C(=C(N1O)C)C#N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


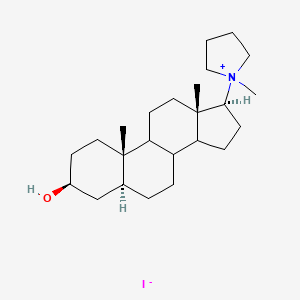


![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
